In-depth Technical Guide: 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
In-depth Technical Guide: 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine, a heterocyclic compound with significant potential in medicinal chemistry. The document details its chemical structure, synthetic methodologies, and key physicochemical properties. It further explores the pharmacological relevance of the pyrazolo[1,5-a]pyrimidine scaffold, highlighting its role as a "privileged structure" in the design of targeted therapeutics. This guide is intended to be a valuable resource for professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this promising molecular framework.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine (PP) framework is a fused, rigid, and planar N-heterocyclic system that is a cornerstone in medicinal chemistry.[1] Its structural similarity to purine has drawn considerable attention, making it a "privileged scaffold" for designing molecules that can interact with a wide array of biological targets.[1][2][3] The versatility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties.[1] Consequently, PP derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][4][5]
Core Chemical Structure and Physicochemical Profile
The molecule of interest, 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine, features a furan ring attached to the 7-position of the pyrazolo[1,5-a]pyrimidine nucleus. This substitution is critical as it influences the molecule's overall electronic and steric properties, which in turn dictates its interaction with biological macromolecules.
Caption: 2D Chemical Structure of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine.
Table 1: Physicochemical Data for a Representative Derivative
| Property | Value |
| Molecular Formula | C₁₁H₇N₃O₃ |
| Molecular Weight | 229.19 g/mol |
| Topological Polar Surface Area (TPSA) | 80.63 Ų |
| logP | 1.6875 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
| Data for 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[6] |
Synthesis and Functionalization: A Technical Overview
The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, with the most common route involving the condensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyls or β-enaminones.[1] This approach allows for the construction of the pyrimidine ring onto the pyrazole core.
Causality in Experimental Design:
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Reactant Selection: The choice of the 3-aminopyrazole and the 1,3-dicarbonyl compound is fundamental to the final structure. To synthesize the title compound, a 1,3-dicarbonyl precursor bearing a furan-2-yl moiety is required.
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Reaction Conditions: The reaction is typically carried out under acidic conditions, often using acetic acid as both a catalyst and a solvent, and may require heating to drive the cyclocondensation to completion.
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Post-Synthetic Modification: The pyrazolo[1,5-a]pyrimidine scaffold is amenable to a variety of post-synthetic modifications. Palladium-catalyzed cross-coupling reactions, for example, are frequently employed to introduce diverse aryl or other functional groups at various positions, thereby expanding the chemical space and biological activity of the derivatives.[1][7]
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol outlines a general procedure that can be adapted for the synthesis of 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine.
Materials:
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A suitably substituted 3-aminopyrazole.
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A 1,3-dicarbonyl compound containing a furan-2-yl group (e.g., 1-(furan-2-yl)butane-1,3-dione).
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A suitable solvent (e.g., ethanol, acetic acid).
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A catalytic amount of acid (if not using an acidic solvent).
Procedure:
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Reaction Setup: Dissolve the 3-aminopyrazole and the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
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Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can then be purified.
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Purification: Purification is typically achieved by recrystallization from an appropriate solvent or by column chromatography.
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Characterization: The structure of the final product must be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][5]
Caption: Logical progression from the core scaffold to biological activity in drug design.
Future Outlook
The 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine structure and its analogs remain a fertile ground for drug discovery. Future research will likely focus on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will continue to be crucial in guiding the design of next-generation therapeutics based on this versatile scaffold. [7][8]
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
- El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336.
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
- Terungwa, I., et al. (2025).
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18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. (n.d.). National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]
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7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. (n.d.). PubChemLite. Retrieved March 2, 2026, from [Link]
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Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
- a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021, January 19). MDPI.
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Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
- Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560.
- Physical and chemical properties of 5,7-Dichloropyrazolo[1,5-a]pyrimidine. (2025, December). BenchChem.
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